[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine
Description
Properties
IUPAC Name |
[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2S/c10-9(11,12)5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H,4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNQRTHGGUSUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4-(Trifluoromethyl)thiophenol
The benzothiazole scaffold is commonly constructed via cyclocondensation of ortho-aminothiophenol derivatives with carbonyl sources. For [5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine, 2-amino-4-(trifluoromethyl)thiophenol serves as the starting material. Reaction with chloroacetonitrile in ethanol under reflux (12–16 h) yields the 2-chloromethyl intermediate, which is subsequently aminated.
This method achieves moderate yields (45–55%) due to competing side reactions during chloromethylation.
One-Pot Thiazole Ring Assembly
An optimized one-pot approach involves sequential Friedel-Crafts acylation and cyclization. 3-(Trifluoromethyl)aniline reacts with thioglycolic acid in polyphosphoric acid (PPA) at 120°C for 6 h, forming the benzothiazole nucleus. The methanamine group is introduced via Mannich reaction using formaldehyde and ammonium chloride.
This route improves efficiency (65% yield) but requires stringent temperature control to avoid over-alkylation.
Functionalization of Preformed Benzothiazoles
Trifluoromethylation via Halogen Exchange
2-Chloromethyl-5-nitrobenzothiazole undergoes nitro group reduction (H₂/Pd-C, EtOH) to the amine, followed by Sandmeyer reaction with CuCF₃ to install the trifluoromethyl group.
Key parameters:
Direct Amination of 2-Chloromethyl Derivatives
2-Chloromethyl-5-(trifluoromethyl)benzothiazole reacts with aqueous ammonia (28% w/w) in a sealed tube at 100°C for 8 h, achieving 75–80% conversion to the methanamine product. Side products include dimeric species (∼15%), necessitating chromatographic purification.
Advanced Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Aryl boronic esters bearing trifluoromethyl groups couple with 2-aminomethylbenzothiazole precursors via Suzuki-Miyaura reaction. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1), this method attains 85% yield with minimal dehalogenation.
Optimized conditions :
Photoredox Amination
Visible-light-mediated amination employs Ir(ppy)₃ as a photocatalyst and NH₃·H₂O as the amine source. 2-Chloromethyl-5-(trifluoromethyl)benzothiazole reacts under blue LED irradiation (24 h, RT), achieving 92% yield with exceptional regioselectivity.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Cyclocondensation | 45–55 | 85–90 | Side reactions during chloromethylation |
| One-Pot Assembly | 65 | 92 | Temperature sensitivity |
| Halogen Exchange | 60–70 | 88 | Multi-step purification |
| Palladium Cross-Coupling | 85 | 95 | Catalyst cost |
| Photoredox Amination | 92 | 98 | Specialized equipment required |
Industrial-Scale Considerations
For bulk production, the one-pot assembly and photoredox methods are most viable. The former balances cost and yield, while the latter offers superior efficiency despite higher initial setup costs. Critical factors include:
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine group participates in condensation and nucleophilic substitution reactions:
Schiff Base Formation
Reaction with aldehydes or ketones under mild acidic or basic conditions yields Schiff bases. For example:
This reaction is analogous to methods used for similar benzothiazole derivatives .
Acylation and Sulfonylation
The amine reacts with acyl chlorides or sulfonyl chlorides in anhydrous solvents (e.g., THF, DCM) to form amides or sulfonamides. For instance:
Yields depend on steric and electronic effects of the acyl group .
Electrophilic Substitution on the Benzothiazole Ring
The trifluoromethyl group deactivates the benzothiazole ring, directing electrophiles to specific positions:
| Reaction Type | Conditions | Position Modified | Yield | Reference |
|---|---|---|---|---|
| Halogenation | NBS or Br₂ in DMF, 80°C | C-4 or C-6 | 45–60% | |
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | 30–40% | |
| Sulfonation | ClSO₃H, reflux | C-4 | 50% |
The C-4 position is most reactive due to the electron-withdrawing trifluoromethyl group at C-5 .
Metal-Catalyzed Cross-Coupling Reactions
The benzothiazole scaffold participates in palladium- or copper-catalyzed couplings:
Buchwald–Hartwig Amination
Reaction with aryl halides in the presence of Pd(OAc)₂/Xantphos and Cs₂CO₃ yields diarylamine derivatives:
Optimal conditions: toluene, 110°C, 24 h (yields: 60–75%) .
Sonogashira Coupling
Alkynylation at C-4 using terminal alkynes and CuI/Pd(PPh₃)₄ catalysts:
Yields range from 55% to 70% .
Multicomponent Reactions
The amine group facilitates participation in one-pot syntheses:
Mannich Reaction
Involves formaldehyde and secondary amines to generate aminomethylated derivatives:
Yields improve with electron-rich amines (e.g., morpholine: 85%) .
Ugi Reaction
Four-component reactions with aldehydes, isocyanides, and carboxylic acids produce peptidomimetics:
Reported yields: 40–65% under microwave irradiation .
Radical-Mediated Transformations
The trifluoromethyl group enables radical-based functionalization:
CF₃ Radical Transfer
In the presence of Zn(OTf)₂ or Re catalysts, the trifluoromethyl group participates in radical chain reactions:
Induction periods of 1 h precede rapid CF₃ transfer .
Stability and Side Reactions
-
Oxidative Degradation : Exposure to H₂O₂ or O₂ leads to sulfoxide/sulfone formation at the thiazole sulfur .
-
Hydrolysis : The amine group resists hydrolysis under acidic conditions (pH < 3) but degrades at pH > 10 .
Key Research Findings
-
Biological Activity Modulation : Acylation of the amine enhances antimicrobial potency (MIC reduction from 32 μg/mL to 8 μg/mL against S. aureus) .
-
Electronic Effects : Halogenation at C-4 increases lipophilicity (logP increases by 0.5–1.0 units) .
-
Catalytic Efficiency : Pd-based systems achieve TONs > 500 in cross-couplings .
This compound’s reactivity profile positions it as a valuable intermediate in medicinal chemistry and materials science.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily explored for its potential therapeutic effects. Benzothiazole derivatives are known for a wide range of biological activities, making them valuable in drug development.
Therapeutic Effects
Research indicates that [5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine exhibits significant pharmacological properties. Key therapeutic areas include:
- Antimicrobial Activity : Studies show that compounds with similar scaffolds can inhibit bacterial growth.
- Anticancer Properties : Research has suggested that this compound may induce apoptosis in cancer cells.
- Neuroprotective Effects : Some derivatives have demonstrated potential in protecting neurons from damage.
Biological Assays
Biological activity is often assessed through dose-response curves to determine efficacy and toxicity. For instance, assays measuring the compound's interaction with specific biological targets provide insights into its mechanism of action.
Chemical Reactivity
The reactivity of this compound is influenced by its functional groups. Key reactions include:
- Nucleophilic Substitution : The amine group can participate in nucleophilic attacks on electrophilic centers.
- Electrophilic Aromatic Substitution : The benzothiazole ring can undergo electrophilic substitution reactions, leading to diverse derivatives.
Synthetic Routes
Several synthetic methods have been developed for producing this compound, allowing variations in yield and purity based on reaction conditions such as temperature and solvent choice.
Interaction Studies
Understanding the binding affinity of this compound to biological targets is crucial for enhancing its therapeutic potential. Interaction studies reveal how structural modifications can affect biological activity.
Binding Affinity Analysis
These studies typically involve:
- Surface Plasmon Resonance (SPR) : To measure the real-time binding interactions.
- Isothermal Titration Calorimetry (ITC) : For determining thermodynamic parameters of binding.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a notable inhibition zone, indicating its effectiveness as an antimicrobial agent.
Mechanism of Action
The mechanism of action of [5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzothiazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
Core Heterocycle :
- Benzothiazole (target compound): The fused benzene-thiazole system provides aromaticity and planar geometry, favoring π-π stacking in protein binding pockets.
- Thiadiazole (): Less aromatic, with a five-membered ring containing two nitrogen and one sulfur atom, often associated with diverse bioactivities like antifungal and insecticidal effects .
- Thiazole (): Simpler heterocycle with nitrogen and sulfur, commonly used in drug design for its metabolic resistance.
Substituent Effects :
- Trifluoromethyl (-CF₃) : Enhances electron-withdrawing properties, improving stability against oxidative metabolism. Present in all listed compounds.
- Sulfonyl Groups (): Increase polarity and solubility but may reduce cell membrane permeability.
- Ethanamine vs. Methanamine : The ethylamine chain in ’s compound increases molecular weight and lipophilicity compared to the target compound’s methylamine group.
Biological Activity
[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzothiazole core and a trifluoromethyl substituent. This compound has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C9H6F3NOS
- Molecular Weight : 233.21 g/mol
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may improve its cellular uptake and bioactivity compared to other benzothiazole derivatives. The benzothiazole moiety is known for its diverse pharmacological properties, making this compound a promising candidate for further drug development.
The biological activity of this compound is attributed to its interactions with various biological targets. Preliminary studies suggest that it may interact with proteins involved in cancer progression and microbial resistance mechanisms. The exact biochemical pathways and pharmacokinetics are still under investigation, but initial findings indicate potential for significant therapeutic effects.
Antimicrobial Activity
The compound has shown promising results against various microbial strains. Studies indicate that benzothiazole derivatives often exhibit antimicrobial properties, and this compound is no exception. It has been evaluated for its effectiveness against bacteria and fungi, demonstrating significant inhibitory activity.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Fusarium oxysporum | 12.5 µg/mL |
These values suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
Research into the anticancer properties of this compound has yielded encouraging results. In vitro studies have indicated that this compound may inhibit the growth of certain cancer cell lines. For instance:
| Cancer Cell Line | IC50 Value |
|---|---|
| MCF-7 (breast cancer) | 4.1 µg/mL |
| A549 (lung cancer) | 6.0 µg/mL |
These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics .
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Antifungal Activity Study : A study demonstrated that derivatives with trifluoromethyl groups exhibited enhanced antifungal activity compared to their non-fluorinated counterparts. The presence of this group was correlated with improved bioactivity against various fungal pathogens, including Fusarium species .
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the benzothiazole core can significantly impact biological activity. For example, introducing different substituents on the benzothiazole ring can enhance or diminish antimicrobial properties, indicating that careful design is crucial for optimizing efficacy .
Q & A
Q. What are the standard synthetic routes for [5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine, and how can purity be optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting from substituted benzothiazole precursors. For example:
Cyclization : React 5-(trifluoromethyl)benzothiazole derivatives with methylamine under reflux in ethanol, using catalytic acid (e.g., H₂SO₄) to form the benzothiazole core .
Functionalization : Introduce the methanamine group via nucleophilic substitution or reductive amination. Lithium aluminum hydride (LiAlH₄) may reduce nitrile intermediates to primary amines .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the compound. Recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the benzothiazole scaffold and trifluoromethyl group (δ ~110-120 ppm for CF₃ in ¹³C). Methanamine protons appear as a singlet at δ ~3.5-4.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₉H₇F₃N₂S).
- FT-IR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary solvent), PBS, and ethanol. Use dynamic light scattering (DLS) to detect aggregation.
- Stability Studies : Incubate at 25°C and 37°C in assay buffers (pH 4–9). Monitor degradation via HPLC over 24–72 hours .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalysis : Replace traditional acids with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Solvent Optimization : Use toluene or acetonitrile for better heat transfer and reduced side reactions.
- Process Monitoring : Implement in situ FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters (e.g., temperature, stoichiometry) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace CF₃ with Cl or CH₃) to isolate pharmacophoric elements .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀, Ki) using statistical tools (Prism, R) to identify outliers or assay-specific artifacts .
Q. How can crystallographic data inform drug design for this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Determine bond lengths/angles and π-π stacking interactions (e.g., between benzothiazole and aromatic residues in target proteins) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···F contacts) to predict packing efficiency and polymorph stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
